molecular formula C25H22N2O5S B2933432 2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866813-41-4

2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Cat. No. B2933432
CAS RN: 866813-41-4
M. Wt: 462.52
InChI Key: NCVYTRSSOZDLSP-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, a sulfonyl group, a quinolinone group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl and carbonyl groups suggests that it could exhibit resonance, which would contribute to its stability. The methoxyphenyl and phenyl groups could engage in pi stacking interactions, which could influence its physical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The sulfonyl and carbonyl groups are electrophilic and could be susceptible to nucleophilic attack. The methoxyphenyl and phenyl groups could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and carbonyl groups could make it polar and potentially soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Molecular Structure Analysis : The synthesis of related quinoline derivatives, including those with methoxyphenyl groups, often involves multi-step reactions that yield compounds with potential bioactive properties. One study reported the synthesis of quinoline derivatives by cyclization of benzoate compounds, highlighting the importance of base presence for successful anilide formation, which is relevant to understanding the synthetic pathway of the mentioned compound (Ukrainets et al., 2014). Another study focused on the synthesis of N-phenylacetamide derivatives showcasing the structural diversity achievable within this chemical framework and its implications for further functional studies (Hayun et al., 2012).

Biological Activities and Applications

Antituberculosis Activity : Quinoline derivatives have been explored for their biological activities, including antibacterial and antituberculosis effects. A study demonstrated the in vitro anti-tuberculosis activity of quinolin-3-yl)methyl acetamide derivatives, providing insight into their potential therapeutic applications (Bai et al., 2011).

Anti-inflammatory and Phosphodiesterase Inhibition : The compound CHF6001, a novel phosphodiesterase 4 inhibitor with a structure hinting at sulfonamide and methoxyphenyl components, highlights the therapeutic potential of such compounds in treating respiratory diseases by reducing inflammation and eosinophilia (Villetti et al., 2015).

Herbicidal Activity : The design and synthesis of triazolinone derivatives incorporating quinoline moieties have shown promising herbicidal activities, indicating the utility of such compounds in agricultural applications. This research underscores the versatility of quinoline derivatives in various fields beyond medicinal chemistry (Luo et al., 2008).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields, such as medicinal chemistry, if it exhibits biological activity, or materials science, if it has unique physical properties .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-8-13-22-21(14-17)25(29)23(33(30,31)20-11-9-19(32-2)10-12-20)15-27(22)16-24(28)26-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVYTRSSOZDLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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